molecular formula C8H7NO2 B7963385 Benzo[d]oxazol-7-ylmethanol

Benzo[d]oxazol-7-ylmethanol

Cat. No.: B7963385
M. Wt: 149.15 g/mol
InChI Key: YYMIZJSSOBXLKT-UHFFFAOYSA-N
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Description

Benzo[d]oxazol-7-ylmethanol is a heterocyclic compound that features a benzoxazole ring fused with a methanol group. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The benzoxazole ring system is known for its stability and biological activity, making derivatives like this compound valuable for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo[d]oxazol-7-ylmethanol typically involves the cyclization of ortho-aminophenols with aldehydes or carboxylic acids. One common method includes the reaction of 2-aminophenol with formaldehyde under acidic conditions to form the benzoxazole ring, followed by reduction to introduce the methanol group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalytic systems to enhance yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: Benzo[d]oxazol-7-ylmethanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The benzoxazole ring can be reduced under specific conditions to form dihydrobenzoxazole derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed:

    Oxidation: Benzo[d]oxazol-7-carboxylic acid.

    Reduction: Dihydrothis compound.

    Substitution: Various substituted benzoxazole derivatives depending on the reagent used.

Scientific Research Applications

Benzo[d]oxazol-7-ylmethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of Benzo[d]oxazol-7-ylmethanol involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact mechanism can vary depending on the specific application and the biological context in which it is used.

Comparison with Similar Compounds

Benzo[d]oxazol-7-ylmethanol can be compared with other benzoxazole derivatives, such as:

  • 2-Methoxybenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole
  • 2-Chlorobenzo[d]oxazole

Uniqueness: this compound is unique due to the presence of the methanol group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other benzoxazole derivatives that may lack this functional group or possess different substituents.

Properties

IUPAC Name

1,3-benzoxazol-7-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-4-6-2-1-3-7-8(6)11-5-9-7/h1-3,5,10H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMIZJSSOBXLKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=CO2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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